molecular formula C10H8ClNO2S B1355481 8-Methylquinoline-5-sulfonyl chloride CAS No. 120164-05-8

8-Methylquinoline-5-sulfonyl chloride

Cat. No. B1355481
M. Wt: 241.69 g/mol
InChI Key: JQSKUQBKUDCALN-UHFFFAOYSA-N
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Description

8-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S . It is a derivative of quinoline, a type of heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of 8-Methylquinoline-5-sulfonyl chloride consists of a quinoline ring, which is a benzene ring fused with a pyridine ring, with a sulfonyl chloride group attached at the 5-position and a methyl group attached at the 8-position .


Physical And Chemical Properties Analysis

8-Methylquinoline-5-sulfonyl chloride is a solid compound . It has a predicted melting point of 136.77°C and a predicted boiling point of approximately 364.5°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.63 .

Scientific Research Applications

Copper-Catalyzed Sulfonylation

A copper(I)-catalyzed sulfonylation method using sulfonyl chlorides, including 8-methylquinoline-5-sulfonyl chloride, was developed for 8-aminoquinoline amides. This process exhibits excellent substrate tolerance and occurs in the air, yielding products in moderate to good yields (Qiao et al., 2015).

Synthesis of Fluorinated PET Radioligands

Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, potentially involving 8-methylquinoline-5-sulfonyl chloride, has been used to synthesize potential fluorinated PET radioligands for the 5-HT6 serotoninergic receptor. The method features a broad substrate scope and moderate to good yield of sulfone products (Li et al., 2016).

Metal-Free Oxidative Sulfonylation

A metal-free oxidative C-H sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides has been developed. This method produces C5-sulfonylated quinolines and para-sulfonylated anilides under mild conditions (Wang et al., 2017).

Photoluminescence Studies

8-Hydroxyquinoline-5-sulfonyl chloride has been used to attach 8-hydroxyquinoline to mesoporous silica, leading to the creation of aluminum complexes with unique photoluminescence properties (Badiei et al., 2011).

properties

IUPAC Name

8-methylquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSKUQBKUDCALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557652
Record name 8-Methylquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinoline-5-sulfonyl chloride

CAS RN

120164-05-8
Record name 8-Methylquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methylquinoline-5-sulfonyl chloride
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